molecular formula C22H23N5O2 B4052385 1-(4-{4-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}phenyl)ethanone

1-(4-{4-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}phenyl)ethanone

Cat. No.: B4052385
M. Wt: 389.4 g/mol
InChI Key: MVZGBZCDHGCXSM-UHFFFAOYSA-N
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Description

This compound is a derivative of ethanone, which is an organic compound also known as acetone. The structure suggests that it might have properties similar to other ethanone derivatives .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazinyl and piperazinyl rings, and the attachment of the methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the triazinyl and piperazinyl rings, as well as the methoxyphenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group might increase its solubility in organic solvents .

Scientific Research Applications

Conformational and Vibrational Studies

A study conducted by Onawole et al. (2017) on a similar compound, 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone (MNPE), discusses its conformational, vibrational, and DFT studies. It assesses important biochemical properties and vibrational assignments. The research indicates MNPE's potential as an agonist in the human GABA A receptor due to its conformational flexibility and intramolecular hydrogen bonding, suggesting its biodegradability in aqueous solutions (Onawole et al., 2017).

Synthesis and Pharmacological Evaluation

Bhosale et al. (2014) designed and synthesized derivatives of a biphenyl moiety linked with aryl piperazine. These compounds were evaluated for antipsychotic activity, showing considerable anti-dopaminergic and anti-serotonergic activity. This demonstrates the compound's potential in antipsychotic medication development (Bhosale et al., 2014).

Electrochemical Synthesis

Nematollahi and Amani (2011) explored the electrochemical synthesis of new phenylpiperazine derivatives, presenting an environmentally friendly and efficient method. This approach offers a novel pathway for synthesizing related compounds in aqueous solutions with high atom economy (Nematollahi & Amani, 2011).

Future Directions

The study of complex organic compounds like this one is an active area of research. Future work could involve exploring its potential uses in various fields, such as medicine or materials science .

Properties

IUPAC Name

1-[4-[4-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-16(28)17-6-8-19(9-7-17)26-10-12-27(13-11-26)22-24-21(15-23-25-22)18-4-3-5-20(14-18)29-2/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZGBZCDHGCXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC(=CN=N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-{4-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}phenyl)ethanone
Reactant of Route 2
1-(4-{4-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}phenyl)ethanone
Reactant of Route 3
1-(4-{4-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}phenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(4-{4-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}phenyl)ethanone
Reactant of Route 5
1-(4-{4-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}phenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(4-{4-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}phenyl)ethanone

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